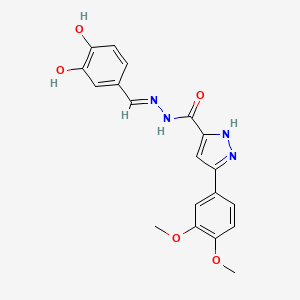![molecular formula C13H12N2O3 B11665445 N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]furan-2-carbohydrazide](/img/structure/B11665445.png)
N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]furan-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(1E)-1-(2-hydroxyphényl)éthylidène]furan-2-carbohydrazide est un composé chimique qui appartient à la classe des hydrazones. Les hydrazones sont connues pour leurs applications polyvalentes dans divers domaines tels que la chimie médicinale, la chimie de coordination et la science des matériaux.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de la N'-[(1E)-1-(2-hydroxyphényl)éthylidène]furan-2-carbohydrazide implique généralement la réaction de condensation entre la furan-2-carbohydrazide et la 2-hydroxyacetophénone. La réaction est généralement réalisée dans un solvant éthanolique sous reflux pendant plusieurs heures. La présence d'un catalyseur acide, tel que l'acide acétique, peut faciliter la réaction et améliorer le rendement du produit souhaité .
Méthodes de production industrielle
Bien que les méthodes spécifiques de production industrielle de la N'-[(1E)-1-(2-hydroxyphényl)éthylidène]furan-2-carbohydrazide ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle du processus de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction, telles que la température, le solvant et la concentration du catalyseur, afin d'obtenir des rendements et une pureté plus élevés. De plus, des techniques de purification telles que la recristallisation ou la chromatographie peuvent être utilisées pour isoler le produit final.
Analyse Des Réactions Chimiques
Types de réactions
La N'-[(1E)-1-(2-hydroxyphényl)éthylidène]furan-2-carbohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyphényle peut être oxydé pour former des dérivés de la quinone.
Réduction : La partie hydrazone peut être réduite pour former des dérivés d'hydrazine.
Substitution : Le cycle furanne peut participer à des réactions de substitution électrophile.
Réactifs et conditions courants
Oxydation : Des oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Des réactifs électrophiles tels que les halogènes ou les composés nitro peuvent être utilisés en conditions acides ou basiques.
Principaux produits formés
Oxydation : Dérivés de la quinone.
Réduction : Dérivés de l'hydrazine.
Substitution : Dérivés du furanne halogénés ou nitro-substitués.
Applications de la recherche scientifique
Médecine : Sa partie hydrazone est connue pour ses propriétés antitumorales et anti-inflammatoires potentielles.
Industrie : Elle peut être utilisée dans la synthèse de matériaux avancés et comme précurseur d'autres composés chimiques.
Mécanisme d'action
Le mécanisme d'action de la N'-[(1E)-1-(2-hydroxyphényl)éthylidène]furan-2-carbohydrazide implique son interaction avec diverses cibles moléculaires et voies :
Cibles moléculaires : Le composé peut interagir avec des ions métalliques pour former des complexes de coordination, qui peuvent présenter des propriétés chimiques et biologiques uniques.
Voies impliquées : La partie hydrazone peut participer à des réactions redox, influençant le stress oxydatif cellulaire et les voies de signalisation.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]furan-2-carbohydrazide involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
La N'-[(1E)-1-(2-hydroxyphényl)éthylidène]furan-2-carbohydrazide peut être comparée à d'autres composés similaires de l'hydrazone :
N'-[(1E)-1-(2-hydroxyphényl)éthylidène]isonicotinohydrazide : Ce composé contient également une partie hydrazone et présente des activités biologiques similaires, mais avec des propriétés de coordination métallique différentes.
N'-[(1E)-1-(2,4-dihydroxyphényl)éthylidène]pyridine-4-carbohydrazide : Ce composé possède des groupes hydroxy supplémentaires, ce qui peut améliorer son activité antioxydante.
Conclusion
La N'-[(1E)-1-(2-hydroxyphényl)éthylidène]furan-2-carbohydrazide est un composé polyvalent présentant un potentiel significatif dans divers domaines scientifiques. Sa structure chimique unique lui permet de participer à une large gamme de réactions et de former des complexes avec des ions métalliques, ce qui la rend précieuse pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C13H12N2O3 |
|---|---|
Poids moléculaire |
244.25 g/mol |
Nom IUPAC |
N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C13H12N2O3/c1-9(10-5-2-3-6-11(10)16)14-15-13(17)12-7-4-8-18-12/h2-8,16H,1H3,(H,15,17)/b14-9+ |
Clé InChI |
UTLLNYWFFQRPPJ-NTEUORMPSA-N |
SMILES isomérique |
C/C(=N\NC(=O)C1=CC=CO1)/C2=CC=CC=C2O |
SMILES canonique |
CC(=NNC(=O)C1=CC=CO1)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4,5-trimethoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11665379.png)

![N-methyl-N-[4-({(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}carbonyl)phenyl]benzenesulfonamide](/img/structure/B11665385.png)
![(5E)-5-[2-(naphthalen-1-ylmethoxy)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11665392.png)
![4-butoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11665407.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11665412.png)
![ethyl (2E)-2-[4-(acetyloxy)benzylidene]-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11665418.png)

![(5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11665426.png)


![Ethyl {[4-(3-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11665437.png)
![(5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665442.png)
